N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
This compound features a benzothiazole core substituted with two fluorine atoms at positions 4 and 6, a pyridin-3-ylmethyl group, and a 5,6-dihydro-1,4-dioxine carboxamide moiety. The benzothiazole scaffold is widely recognized for its bioactivity in antimicrobial, anticancer, and neuroprotective agents . The pyridinylmethyl group introduces a basic nitrogen, which may facilitate hydrogen bonding with biological targets, while the dihydrodioxine ring likely improves aqueous solubility compared to fully aromatic systems.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-12-6-13(20)16-15(7-12)27-18(22-16)23(9-11-2-1-3-21-8-11)17(24)14-10-25-4-5-26-14/h1-3,6-8,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSIJRHEHQVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of fluorine atoms, and the coupling with pyridin-3-ylmethyl and dioxine-2-carboxamide moieties. Common reagents and conditions may include:
Formation of benzo[d]thiazole: Cyclization reactions involving thiourea and 2-fluoroaniline derivatives.
Introduction of fluorine atoms: Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the benzo[d]thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole core with fluorine substitutions and a pyridine moiety. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : Starting from 2-aminothiophenol, the ring is formed through cyclization reactions.
- Fluorination : The introduction of fluorine atoms at the 4 and 6 positions is achieved using fluorinating agents like N-fluorobenzenesulfonimide.
- Coupling with Pyridine : This is accomplished through a coupling reaction with suitable pyridine derivatives.
- Dioxine Formation : The dioxine structure is integrated via additional chemical transformations to complete the synthesis.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits several biological activities:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that benzothiazole derivatives often possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
Anticancer Potential
Research has indicated that compounds containing benzothiazole and pyridine moieties can inhibit cancer cell proliferation. The structural features of this compound enhance its interactions with biological targets involved in cancer progression.
Enzyme Inhibition
The compound may act as an enzyme inhibitor in biochemical pathways critical for disease progression. This characteristic is particularly valuable in drug development for conditions such as cancer and infectious diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including similar compounds to this compound. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Effects
In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways that control cell survival and proliferation .
Comparative Analysis of Related Compounds
| Compound Name | Structure/Key Features | Biological Activity |
|---|---|---|
| N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Benzothiazole with chlorine | Anticancer |
| 5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |
| N-(4-Fluoro-N-benzothiazolyl)acetamide | Benzothiazole with fluorine | Antimicrobial |
The comparative analysis indicates that the presence of fluorine enhances lipophilicity and biological activity across similar compounds.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
- Benzothiazole vs. Benzimidazole/Pyrimido Systems : The target compound’s benzothiazole core may offer distinct electronic properties compared to the pyrimido-benzimidazole system in , which has a larger fused ring structure. This difference could influence binding to enzymes or receptors, with benzothiazoles favoring kinase or protease inhibition .
- Fluorination: The 4,6-difluoro substitution in the target compound likely increases lipophilicity and bioavailability relative to non-fluorinated benzothiazole analogs .
- Carboxamide vs. Thioether/Ester : The carboxamide group in the target compound enhances hydrogen-bonding capacity, whereas thioether (e.g., 878065-83-9) or ester (e.g., 476465-24-4) groups may confer metabolic stability or prodrug activation, respectively .
Pharmacological Activity Hypotheses
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Anticancer Potential: Benzothiazoles (e.g., 2-arylbenzothiazoles) are known for selective antitumor activity, particularly against breast and ovarian cancers . The difluoro substitution may enhance tumor penetration.
- Antimicrobial Activity : Thiadiazole derivatives (e.g., 476465-24-4) exhibit broad-spectrum antimicrobial effects, but the target compound’s pyridinylmethyl group may shift specificity toward bacterial efflux pump inhibition .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzothiazole moiety and a dioxine ring, suggests a promising profile for various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features:
- Benzothiazole Moiety : Known for its role in enhancing biological activity due to its ability to interact with various biological targets.
- Dioxine Ring : Contributes to the compound's chemical stability and lipophilicity.
- Fluorination : The presence of fluorine atoms at positions 4 and 6 increases the lipophilicity and potential biological activity of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition : The compound has been shown to inhibit various enzymes including:
- Cytochrome P450 enzymes : Important for drug metabolism.
- Proteases : Involved in protein degradation.
- Kinases : Key regulators in cellular signaling pathways.
- G-protein Coupled Receptors (GPCRs) : It may modulate the activity of GPCRs, leading to alterations in signaling pathways that control inflammation and cell proliferation.
- NF-κB Pathway Modulation : The compound inhibits NF-κB signaling pathways which are crucial in inflammatory responses and cancer progression.
Biological Activity
Research indicates that benzothiazole derivatives exhibit a range of biological activities:
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of benzothiazole derivatives against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) below 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
